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Compound of Interest

Compound Name: AT7519 TFA

Cat. No.: B1139512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and

execution of xenograft studies using AT7519 TFA, a potent multi-cyclin-dependent kinase

(CDK) inhibitor. The following protocols and data are compiled from preclinical studies to

facilitate the investigation of AT7519 TFA's in vivo efficacy and mechanism of action in various

cancer models.

Introduction
AT7519 is a small molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK4,

CDK5, CDK6, and CDK9.[1][2] Its trifluoroacetate salt, AT7519 TFA, is commonly used in

preclinical research. By inhibiting CDKs, AT7519 disrupts cell cycle progression, leading to cell

cycle arrest and apoptosis in cancer cells.[2][3] Furthermore, its inhibition of CDK9, a key

component of the positive transcription elongation factor b (P-TEFb), leads to the suppression

of transcription of anti-apoptotic proteins like Mcl-1.[4][5] AT7519 has also been shown to

induce apoptosis through the activation of Glycogen Synthase Kinase-3β (GSK-3β).[1] These

mechanisms make AT7519 a compelling candidate for cancer therapy, and xenograft models

are crucial for evaluating its in vivo antitumor activity.

Mechanism of Action: Signaling Pathways
AT7519 exerts its anti-cancer effects through the inhibition of multiple signaling pathways

critical for cancer cell proliferation and survival.
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Caption: AT7519 TFA inhibits multiple CDKs to induce cell cycle arrest and suppresses

transcription, while also promoting apoptosis via GSK-3β activation.

Experimental Design: Xenograft Studies
A well-designed xenograft study is critical for evaluating the preclinical efficacy of AT7519 TFA.

The following workflow outlines the key steps involved.
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Caption: Experimental workflow for an AT7519 TFA xenograft study, from setup to endpoint

analysis.

Protocols
Cell Lines and Culture
A variety of human cancer cell lines have been utilized in AT7519 TFA xenograft models. The

selection should be based on the cancer type of interest and the expression of relevant

biomarkers.

Cell Line Cancer Type Key Characteristics

MM.1S Multiple Myeloma
Sensitive to conventional

therapy.[1]

U266 Multiple Myeloma
Sensitive to conventional

therapy.[1]

HCT116 Colon Cancer Wild-type p53.[2]

HT29 Colon Cancer Mutant p53.[6]

HL60 Leukemia Promyelocytic leukemia.[4]

AMC711T Neuroblastoma
MYCN-amplified, patient-

derived.[7]

Cells should be cultured in the recommended medium supplemented with fetal bovine serum

and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Animal Models
Immunocompromised mice are essential for establishing human tumor xenografts.

Nude Mice (nu/nu): Athymic, lacking a thymus and T-cells. Suitable for many cancer cell

lines.[7]

SCID (Severe Combined Immunodeficiency) Mice: Lack both functional T-cells and B-cells,

providing a more immunosuppressed environment.[2]
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Animals should be housed in a pathogen-free environment and handled according to

institutional guidelines.

Tumor Implantation
Harvest cultured cancer cells during their exponential growth phase.

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the

flank of the mice.

AT7519 TFA Administration
AT7519 TFA is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The

vehicle for solubilizing AT7519 TFA is crucial and should be optimized for solubility and

tolerability. A common vehicle is a mixture of DMSO, PEG300, Tween80, and sterile water.[8]

Parameter Description

Route of Administration Intraperitoneal (i.p.) or Intravenous (i.v.).

Dosage Range 5 - 15 mg/kg.[1][7]

Dosing Schedule

Once daily (QD) or twice daily (BID) for a

specified number of consecutive days, often in

cycles (e.g., 5 days on, 2 days off).[2][7]

Endpoint Analysis
Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., 2-3 times per

week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2)

/ 2. The percentage of tumor growth inhibition (TGI) is a key efficacy endpoint.

Survival Analysis: In survival studies, animals are monitored until a predefined endpoint,

such as tumor volume reaching a certain size or the development of clinical signs of distress.

Kaplan-Meier survival curves are used to analyze the data.[1]
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Biomarker Analysis: At the end of the study, tumors can be excised for pharmacodynamic

and mechanistic studies.

Immunohistochemistry (IHC): To assess cell proliferation (Ki-67), apoptosis (cleaved

caspase-3), and target engagement (e.g., phospho-Rb, phospho-NPM).[1][7]

Western Blotting: To quantify the levels of key proteins involved in the drug's mechanism

of action, such as cyclins, CDKs, p-RNA polymerase II, Mcl-1, and GSK-3β.[1][4]

Quantitative Data Summary
The following tables summarize key quantitative data from published AT7519 TFA xenograft

studies.

Table 1: In Vivo Efficacy of AT7519 in Various Xenograft Models
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Cancer
Type

Cell Line
Animal
Model

AT7519
Dose and
Schedule

Outcome Reference

Multiple

Myeloma
MM.1S N/A

15 mg/kg,

QD, 5

days/week for

2 weeks

Significant

tumor growth

inhibition and

prolonged

survival.

[1]

Multiple

Myeloma
MM.1S N/A

15 mg/kg,

QD, 3

days/week

Significant

tumor growth

inhibition and

prolonged

survival.

[1]

Colon Cancer HCT116 SCID

9.1 mg/kg,

BID, 9

consecutive

days

Tumor

regression,

with complete

regression in

6 of 8 mice.

[2]

Colon Cancer HT29 N/A

7.5 mg/kg,

BID, 9

consecutive

days

Tumor growth

inhibition,

with complete

regression in

2 of 12 mice.

[2]

Leukemia HL60 Nude 15 mg/kg, QD

Optimal

efficacy

observed.

[4]

Neuroblasto

ma
AMC711T Nude (nu/nu)

10 or 15

mg/kg, QD, 5

days on/2

days off

Almost

complete

blockage of

tumor growth.

[7]

Table 2: In Vitro Potency of AT7519
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Target IC50 (nM)

CDK1/cyclin B 210

CDK2/cyclin A 47

CDK4/cyclin D1 100

CDK5/p25 13

CDK6/cyclin D3 170

CDK9/cyclin T1 <10

Data from various sources.[2][9][10]

Table 3: In Vitro Cytotoxicity of AT7519 in Multiple Myeloma Cell Lines

Cell Line IC50 at 48h (µM)

MM.1S 0.5

U266 0.5

RPMI 8226 N/A

OPM1 N/A

LR-5 (Doxorubicin resistant) N/A

Dox40 (Doxorubicin resistant) N/A

MM.1R (Dexamethasone resistant) >2

Data extracted from Santo et al., 2010.[1]

Conclusion
AT7519 TFA has demonstrated significant preclinical antitumor activity in a range of xenograft

models. The protocols and data presented in these application notes provide a solid foundation

for researchers to design and conduct robust in vivo studies to further explore the therapeutic

potential of this multi-CDK inhibitor. Careful consideration of the experimental design, including
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the choice of cell line, animal model, and dosing regimen, is crucial for obtaining meaningful

and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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